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Abstract

This application note details a precise, accurate, and robust reversed-phase high-performance
liquid chromatography (RP-HPLC) method for the quantification of loxoprofen sodium
dihydrate in pharmaceutical formulations. The described method is validated according to the
International Council for Harmonisation (ICH) guidelines, ensuring its suitability for routine
quality control analysis. This document provides comprehensive experimental protocols,
system suitability requirements, and a summary of validation data.

Introduction

Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic,
anti-inflammatory, and antipyretic properties.[1][2] Accurate quantification of loxoprofen
sodium dihydrate in pharmaceutical dosage forms is crucial for ensuring product quality and
therapeutic efficacy. This application note presents a validated RP-HPLC method that is simple,
rapid, and cost-effective for the determination of loxoprofen sodium dihydrate.

Experimental
Instrumentation
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A high-performance liquid chromatography (HPLC) system equipped with a UV detector is
required. The specific system used for this validation was an Agilent Technologies 1100 series
model with a G-13148 (DAD) detector.[3]

Chromatographic Conditions

The following chromatographic conditions were established and validated for the quantification
of loxoprofen sodium dihydrate:

Parameter Condition

Column PRIMESIL C18 (4.6 x 250 mm, 5 um)[3]

Methanol : 0.05% Orthophosphoric Acid (OPA)

Moblle Phase buffer (75:25 v/v)[3]

Flow Rate 1.0 mL/min[3]

Injection Volume 20 pL[3]

Detection Wavelength 225 nm[3]

Column Temperature Ambient[3]

Run Time Approximately 8 minutes[4]

Preparation of Solutions

Mobile Phase Preparation: Prepare a 0.05% OPA buffer by adding 0.5 mL of orthophosphoric
acid to 1000 mL of HPLC grade water. Mix the buffer with methanol in a 25:75 (v/v) ratio. Filter
the mobile phase through a 0.45 pum membrane filter and degas prior to use.[3][5]

Standard Stock Solution Preparation: Accurately weigh and transfer 100 mg of loxoprofen
sodium dihydrate working standard into a 100 mL volumetric flask.[5] Add approximately 70
mL of the diluent (mobile phase) and sonicate to dissolve. Dilute to the mark with the diluent to
obtain a stock solution of 1000 pg/mL.

Working Standard Solution Preparation: From the standard stock solution, prepare a working
standard solution of 50 pg/mL by diluting with the mobile phase.[5]
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Sample Solution Preparation (for Tablets):

Weigh and finely powder twenty tablets.

o Accurately weigh a quantity of the powder equivalent to 100 mg of loxoprofen sodium
dihydrate and transfer it to a 100 mL volumetric flask.[5]

o Add approximately 70 mL of the diluent and sonicate for 15 minutes with intermittent shaking
to ensure complete dissolution of the drug.[5]

e Dilute to the mark with the diluent and mix well.
e Filter the solution through a 0.45 pum nylon membrane filter.[5]

o Dilute 5 mL of the filtered solution to 100 mL with the diluent to obtain a final concentration of
approximately 50 pg/mL.[5]

Method Validation

The developed RP-HPLC method was validated according to ICH guidelines for specificity,
linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][4]

System Suitability

System suitability parameters were evaluated to ensure the chromatographic system was
adequate for the analysis. The acceptance criteria are summarized in the table below.

Parameter Acceptance Criteria
Tailing Factor < 2.0[6]
Theoretical Plates > 2000

Relative Standard Deviation (RSD) of Peak

< 2.0% for six replicate injections[4][6]
Areas

Validation Data Summary

The following table summarizes the quantitative data obtained during method validation.
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Validation Parameter Result

Linearity Range 5-25 pg/mL[3]
Correlation Coefficient (r?) 0.999[3]

Accuracy (% Recovery) 97.71% to 101.09%][3]
Precision (Intra-day & Inter-day %RSD) < 2.0%[3]

Limit of Detection (LOD) 0.09175 pg/mL[3]
Limit of Quantitation (LOQ) 0.278032 pg/mL[3]
Assay of Marketed Product 101.85 + 0.090%[3]

Experimental Workflow

The following diagram illustrates the logical workflow of the loxoprofen sodium dihydrate
quantification process.
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Caption: Workflow for RP-HPLC gquantification of loxoprofen sodium dihydrate.
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Conclusion

The RP-HPLC method described in this application note is demonstrated to be simple, rapid,
accurate, precise, and robust for the quantification of loxoprofen sodium dihydrate in
pharmaceutical preparations. The use of a cost-effective mobile phase makes this method
suitable for routine quality control analysis.[3] The validation results confirm that the method
adheres to the requirements of the ICH guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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